![molecular formula C20H21N5O3 B2482952 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-43-1](/img/structure/B2482952.png)
6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a chemical compound used in various synthesis processes. For instance, it is involved in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are significant precursors of purine analogs. These compounds are derived from reactions involving benzylisonitrile and diaminomaleonitrile or ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine (Alves, Proença, & Booth, 1994).
Biological Activity
- The compound also serves as a precursor for derivatives that show potential biological activities. For example, the synthesis of 7,8-polymethylenehypoxanthines from diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles led to precursors of 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, which have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995).
Chemical Transformation and Reactivity
- The compound is involved in the synthesis of various other chemicals. For example, it has been used in the synthesis of imidazoles and their transformation into 6-cyanopurines and 6-methoxypurines, demonstrating its utility in complex chemical transformations (Georgiadis, 1986).
Potential Pharmaceutical Applications
- Research into derivatives of this compound has led to the synthesis of various pharmaceutical intermediates. For instance, the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl showed photochromism, a property that could be useful in pharmaceutical applications (Bai, Han, Wang, & Meng, 2010).
Antitumor Activity
- Some derivatives of the compound have been investigated for their antitumor activities. For example, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were evaluated for their antitumor activity, indicating the potential of these derivatives in cancer treatment (El-Sayed et al., 2018).
Antioxidant and Anti-Inflammatory Properties
- Derivatives of 7,8-disubstituted theophylline containing a pyrazole ring, synthesized from the compound, have been studied for their antioxidant and anti-inflammatory properties, suggesting its relevance in the development of new therapeutic agents (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Spectroscopic and Molecular Docking Studies
- The compound and its derivatives have been the subject of spectroscopic analysis and molecular docking studies to investigate their reactive properties, which is crucial for understanding their potential applications in various fields, including material science and pharmacology (Thomas et al., 2018).
Cardiotonic Agents
- A series of derivatives from this compound, specifically 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, were synthesized and evaluated for their cardiotonic activity, indicating the compound's potential in developing treatments for heart conditions (Schnettler, Dage, & Grisar, 1982).
Anticancer Agents
- New derivatives, such as 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, have been designed and synthesized, showing significant antiproliferative activity against various cancer cell lines, further underscoring the compound's potential in cancer research (Liu, Zhang, Zhang, & Yan, 2018).
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(13(2)11-25(16)19)12-14-6-8-15(28-4)9-7-14/h5-9,11H,1,10,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYWICYFOOWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
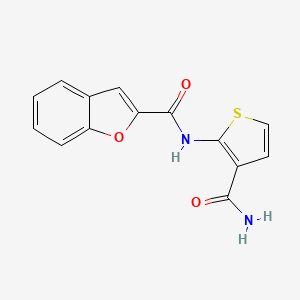
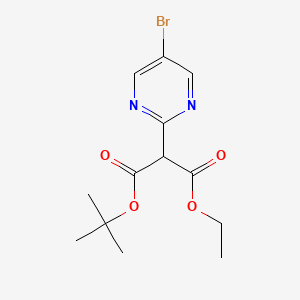
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
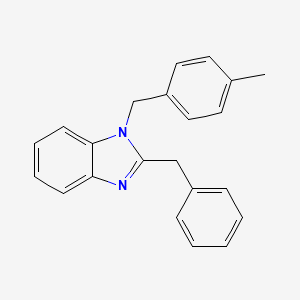
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
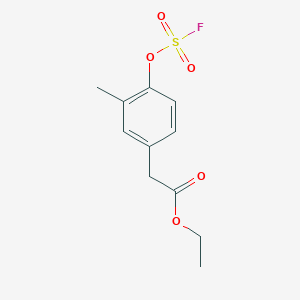
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
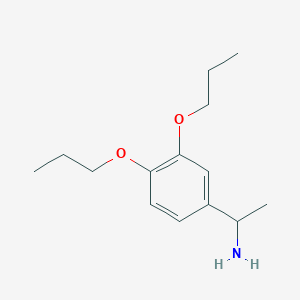
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
